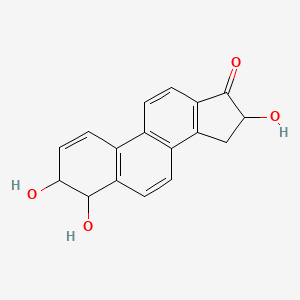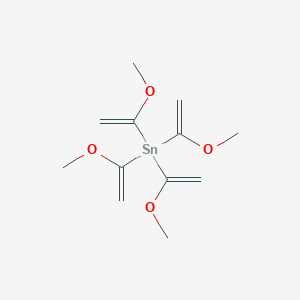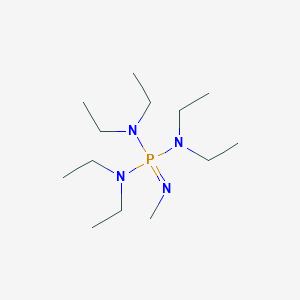![molecular formula C19H16LiP B14424237 Lithium, [(triphenylphosphoranylidene)methyl]- CAS No. 82537-28-8](/img/structure/B14424237.png)
Lithium, [(triphenylphosphoranylidene)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(triphenylphosphoranylidene)methyl]- is a compound that belongs to the class of organophosphorus compounds known as ylides. These compounds are characterized by the presence of a positively charged phosphorus atom adjacent to a negatively charged carbon atom. This particular compound is often used in organic synthesis, especially in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lithium, [(triphenylphosphoranylidene)methyl]- typically involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then treated with a strong base, such as butyl lithium, to generate the ylide . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide .
Análisis De Reacciones Químicas
Types of Reactions: Lithium, [(triphenylphosphoranylidene)methyl]- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction. In this reaction, the ylide reacts with aldehydes or ketones to form alkenes and triphenylphosphine oxide . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include aldehydes, ketones, and strong bases like butyl lithium. The reactions are typically carried out under an inert atmosphere to prevent the ylide from reacting with moisture or oxygen .
Major Products: The major products formed from reactions involving lithium, [(triphenylphosphoranylidene)methyl]- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Aplicaciones Científicas De Investigación
Lithium, [(triphenylphosphoranylidene)methyl]- has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic molecules In biology, it can be used to modify biomolecules for various studiesIn industry, it is used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of lithium, [(triphenylphosphoranylidene)methyl]- involves the nucleophilic addition of the ylide to an electrophilic carbonyl group. This forms a four-membered ring intermediate, which then dissociates to form the final alkene product and triphenylphosphine oxide . The stability of the ylide and the stereoselectivity of the reaction are influenced by the substituents on the ylide and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other phosphorus ylides, such as methyl (triphenylphosphoranylidene)acetate and ethyl (triphenylphosphoranylidene)acetate . These compounds also participate in the Wittig reaction and have similar reactivity patterns.
Uniqueness: What sets lithium, [(triphenylphosphoranylidene)methyl]- apart is its specific reactivity and stability under certain conditions. The presence of the lithium ion can influence the reactivity and selectivity of the ylide in various reactions, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
82537-28-8 |
|---|---|
Fórmula molecular |
C19H16LiP |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
lithium;methanidylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h1-16H;/q-1;+1 |
Clave InChI |
YMSFPFRWGKSSJW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


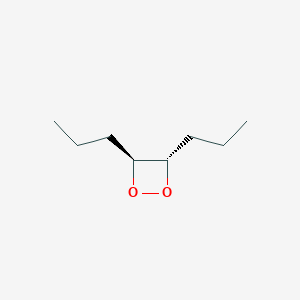
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
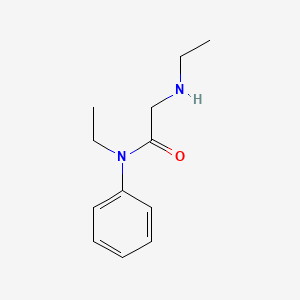
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)


![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

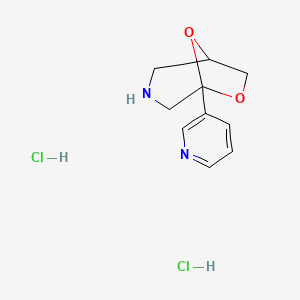
![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
